![molecular formula C26H30N2O2S B2956175 3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223767-43-8](/img/structure/B2956175.png)
3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C26H30N2O2S and its molecular weight is 434.6. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Arrangements
Studies on cyclohexane-5-spirohydantoin derivatives, closely related to 3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, reveal insights into supramolecular arrangements based on crystallographic analyses. These arrangements highlight the role of substituents on the cyclohexane ring in forming distinct structural patterns without solvent molecules in the crystals. Two types of structures, defined by interactions between hydantoin rings, are identified, showcasing the diversity in molecular architecture and potential applications in designing novel molecular assemblies (Graus et al., 2010).
Conformational Analysis of Spirolactams
The synthesis and conformational analysis of spirolactams, structurally akin to the target compound, provide valuable insights into the use of spirolactams as conformationally restricted pseudopeptides. These compounds, serving as surrogates for dipeptide sequences in peptide synthesis, underline the significance of spirolactam-based structures in mimicking biological molecules. The conformational analyses through NMR and molecular modeling illustrate their potential as gamma-turn/distorted type II beta-turn mimetics, pointing towards applications in designing peptide mimetics and drug development (Fernandez et al., 2002).
Anionic Polymerization Studies
Anionic polymerization studies of aryl 4-vinylbenzoates, which share structural motifs with the target compound, shed light on the polymerization behavior influenced by steric hindrance around ester carbonyl groups. These studies demonstrate the significance of the steric environment in dictating polymerization outcomes, leading to polymers with well-defined chain structures. Such insights are crucial for the synthesis of tailored block copolymers, offering a pathway to novel materials with specific properties (Ishizone et al., 2000).
ADMET Profiling and Pharmacodynamics
Research on spirocyclic compounds, especially those targeting the α7 neuronal nicotinic acetylcholine receptors, underscores the importance of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling in drug development. These studies, focusing on the pharmacodynamic effects of such compounds in behavioral assays, highlight the potential therapeutic applications of spirocyclic compounds in treating central nervous system disorders. This research avenue is pertinent to understanding the pharmacological potentials of complex spirocyclic structures like 3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione in drug discovery (Matera et al., 2018).
Propiedades
IUPAC Name |
[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2S/c1-25(2,3)20-12-8-18(9-13-20)22-24(31)28(26(27-22)16-6-5-7-17-26)23(29)19-10-14-21(30-4)15-11-19/h8-15H,5-7,16-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCMJBNBAHYMHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.